molecular formula C19H18OSi B1314781 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol CAS No. 910467-75-3

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol

Cat. No.: B1314781
CAS No.: 910467-75-3
M. Wt: 290.4 g/mol
InChI Key: OIHVPFCDJGGINA-UHFFFAOYSA-N
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Description

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol is an organic compound that features a phenol group substituted with a trimethylsilyl-ethynyl group. This compound is notable for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and organometallic compounds are employed under basic or acidic conditions[][1].

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and corresponding reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used[][1].

Scientific Research Applications

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials[][1].

Comparison with Similar Compounds

Similar Compounds

  • 4-((Trimethylsilyl)ethynyl)benzaldehyde
  • 4-((Trimethylsilyl)ethynyl)aniline
  • 4-((Trimethylsilyl)ethynyl)benzoic acid

Properties

IUPAC Name

4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18OSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHVPFCDJGGINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474292
Record name 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910467-75-3
Record name 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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